Roxindole exhibits high-affinity binding across several receptor targets. The following table details its binding affinity (pKi values) for human receptors. A higher pKi value indicates stronger binding.
| Target Receptor | pKi Value |
|---|---|
| 5-HT1A | 9.42 [1] [2] [3] |
| Dopamine D3 | 8.93 [1] [2] [3] |
| Dopamine D2 | 8.55 [1] [2] [3] |
| Dopamine D4 | 8.23 [1] [2] [3] |
| 5-HT1D | 7.05 [1] [3] |
| 5-HT1B | 6.00 [1] [3] |
| Serotonin Transporter (SERT) | IC50 = 1.4 nM [4] |
The characterization of roxindole's profile is based on established in vitro and in vivo experimental models.
Presynaptic Dopamine Autoreceptor Activity (D2)
Antipsychotic and Antidepressant Efficacy Models
Mechanism of Action on Serotonin System
Roxindole's unique pharmacological profile results from its combined actions on dopamine and serotonin systems, as illustrated in the following signaling pathway.
Integrated dopaminergic and serotonergic mechanisms of action of Roxindole.
Roxindole hydrochloride represents a pharmacologically distinct compound due to its selective presynaptic D2 autoreceptor agonism combined with 5-HT1A receptor agonism and SERT inhibition. This multi-target mechanism differentiates it from classical antipsychotics and SSRIs.
Clinical trials demonstrated its limited efficacy for core positive symptoms of schizophrenia but revealed unexpected potent and rapid antidepressant and anxiolytic effects [4] [9]. Subsequent research confirmed its antidepressant-like profile in preclinical models [8]. Its weak partial agonism at postsynaptic D2 receptors is credited for its low propensity to induce extrapyramidal side effects [4] [8].
For research purposes, its primary value lies in its utility as a tool compound for investigating the interplay between dopamine and serotonin systems in psychiatric disorders and for exploring therapeutic strategies that target presynaptic monoaminergic regulation.
Roxindole has a complex multi-receptor profile. The table below summarizes its key pharmacological actions based on in vitro and in vivo studies [1] [2] [3].
| Receptor/System | Action | Functional Consequences & Notes |
|---|---|---|
| Dopamine D2 Autoreceptors | Agonist (preferentially at presynaptic sites) [3] | Reduces dopamine synthesis and release; believed to underlie its antipsychotic and potential antiparkinsonian properties [1] [3]. |
| Dopamine D2 Postsynaptic Receptors | Partial Agonist [3] | Antagonizes apomorphine- and amphetamine-induced stereotypy [1]. |
| Serotonin Transporter (SERT) | Inhibitor (IC₅₀ = 1.4 nM) [3] | Potentiates serotoninergic activity; contributes to its antidepressant efficacy [2] [3]. |
| Serotonin 5-HT1A Receptor | Agonist [4] [3] | Contributes to neuroendocrine effects; partly antagonizes the 5-HT1A syndrome induced by 8-OH-DPAT [2]. |
| Serotonin 5-HT2A Receptor | Antagonist [2] [3] | Antagonizes fenfluramine-induced hyperthermia; may contribute to a favorable side-effect profile [2]. |
This mechanism can be visualized in the following signaling pathway diagram:
Roxindole's multi-target mechanism on dopamine and serotonin systems.
In vivo animal studies (primarily in male Wistar rats and Albino Swiss mice) characterize the functional effects of roxindole [1]:
| Experimental Model / Test | Effect of Roxindole | Interpretation |
|---|---|---|
| Locomotor Activity | Low doses: decrease. High doses: no hyperactivity or stereotypy [1]. | Preferential autoreceptor agonism limits dopamine excess. |
| Amphetamine-induced hyperlocomotion | Antagonized [1]. | Indicates antidopaminergic (antipsychotic) activity. |
| Apomorphine-induced climbing | Antagonized [1]. | Further demonstrates postsynaptic D2 receptor blockade. |
| Quinpirole-induced hyperlocomotion | Inhibited [1]. | Suggests activity at dopamine D2/D3 receptors. |
| Reserpine-induced akinesia | Antagonized [1]. | Suggests potential antiparkinsonian activity. |
| Haloperidol-induced catalepsy | Antagonized [1]. | Predicts low extrapyramidal side effects in humans. |
| Forced Swimming Test | Reduced immobility time [1]. | Indicates antidepressant-like activity. |
| Repeated Administration | Potentiated D-amphetamine hyperlocomotion [1]. | Suggests neural adaptation, a property shared with antidepressants. |
The experimental workflow for profiling an investigational drug like roxindole typically involves several stages, as shown below:
A generalized workflow for preclinical and clinical neuropharmacological profiling.
Although initially developed for schizophrenia, roxindole's clinical efficacy for psychosis was modest. It was unexpectedly found to produce potent and rapid antidepressant and anxiolytic effects, leading to its investigation for major depression [3]. It has also been studied for Parkinson's disease and prolactinoma [3].
A key clinical study in schizophrenic patients evaluated the neuroendocrine effects of 28 days of roxindole treatment [4]:
The results indicate that roxindole's dopaminergic actions prevail over its serotonergic effects in regulating anterior pituitary hormone secretion [4].
Here are the methodologies for some of the core experiments used to characterize roxindole.
The core data on roxindole hydrochloride's affinity and efficacy comes from a 1999 study on recombinant human receptors [1]. The tables below summarize the key quantitative findings.
Table 1: Receptor Binding Affinity (pKi) and Functional Agonist Efficacy of Roxindole
| Receptor | Affinity (pKi) | Affinity Classification [2] | Functional Agonist Efficacy (Emax, % relative to native transmitter) | Potency (pEC50) |
|---|---|---|---|---|
| Dopamine hD3 | 8.93 | High | 30.0% (Partial Agonist) | 9.23 |
| Dopamine hD2 (short) | 8.55 | High | 10.5% (Weak Agonist) | 7.88 |
| Dopamine hD4 (4-repeat) | 8.23 | High | 35.1% (Partial Agonist) | 7.69 |
| Serotonin h5-HT1A | 9.42 | Very High | 59.6% (Partial Agonist) | Not Provided |
| Serotonin h5-HT1D | 7.05 | Low | 13.7% (Weak Agonist) | Not Provided |
| Serotonin h5-HT1B | 6.00 | Insignificant | 27.1% (Weak Agonist) | Not Provided |
Note: pKi is the negative logarithm of the inhibition constant (Ki); a higher value indicates greater binding affinity. pEC50 is the negative logarithm of the half-maximal effective concentration; a higher value indicates greater potency. Emax is the maximum effect, expressed as a percentage of the effect produced by dopamine or serotonin (5-HT).
Table 2: Functional Antagonist Activity of Roxindole
| Receptor | Functional Antagonist Activity (pkappaB) |
|---|---|
| Dopamine hD2 | 9.05 (potently blocked dopamine-stimulated activity) |
| Serotonin h5-HT1A | 9.28 (blocked by selective antagonist WAY 100,635) |
The data shows that roxindole is a high-affinity partial agonist at dopamine D3 and serotonin 5-HT1A receptors, with its action at the D2 receptor being more complex [1]. It exhibits functional selectivity, acting as a weak partial agonist at D2 receptors while also potently blocking the stimulating effects of dopamine, which aligns with its characterization as a dopamine D2 autoreceptor agonist [3].
The quantitative data in the previous section was generated using standard radioligand binding and functional assays.
The protocol to determine the affinity (pKi) of roxindole for various dopamine and serotonin receptors was as follows [1]:
The protocol to determine if roxindole activates the receptors (efficacy, Emax) and its potency (pEC50) was as follows [1]:
The protocol to confirm roxindole's antagonist activity at the D2 receptor was as follows [1]:
Roxindole is a multifaceted compound with a mechanism of action that extends beyond simple receptor binding. Its potential antidepressant properties are linked to the activation of D3 and 5-HT1A receptors [1]. The diagram below synthesizes its complex pharmacological profile and the associated signaling pathways based on the experimental data.
Roxindole's multi-receptor profile and integrated pharmacological effects.
Roxindole's unique profile offers insights for designing novel psychotropic drugs [1] [3]:
The tables below summarize the key quantitative data on Roxindole's receptor binding affinity and its functional efficacy.
Table 1: Receptor Binding Affinity (pKi) of Roxindole [1] pKi is the negative logarithm of the inhibition constant; a higher value indicates greater binding affinity.
| Receptor Subtype | pKi Value |
|---|---|
| 5-HT1A | 9.42 |
| Dopamine D3 | 8.93 |
| Dopamine D2 (short isoform) | 8.55 |
| Dopamine D4 (4-repeat isoform) | 8.23 |
| 5-HT1D | 7.05 |
| 5-HT1B | 6.00 |
Table 2: Functional Agonist Efficacy of Roxindole [1] Efficacy (Emax) is expressed as a percentage of the response elicited by the full native agonist (Serotonin for 5-HT receptors, Dopamine for D2-like receptors).
| Receptor Subtype | Potency (pEC50) | Efficacy (Emax) |
|---|---|---|
| 5-HT1A | Not Specified | 59.6% |
| Dopamine D3 | 9.23 | 30.0% |
| Dopamine D4 | 7.69 | 35.1% |
| Dopamine D2 | 7.88 | 10.5% |
| 5-HT1B | Not Specified | 27.1% |
| 5-HT1D | Not Specified | 13.7% |
The key findings on Roxindole's 5-HT1A activity are derived from specific experimental methodologies:
Receptor Binding and Functional [³⁵S]GTPγS Assays: The primary data on affinity (pKi) and functional efficacy (Emax) were obtained using recombinant human receptors expressed in cell lines [1]. The [³⁵S]GTPγS binding assay measures receptor activation by quantifying the binding of a radioactive analog of GTP to G-proteins. An increase in binding indicates agonist-induced receptor activation. In these studies, Roxindole behaved as a high-affinity partial agonist at the human 5-HT1A receptor. Its effects were potently blocked by the selective 5-HT1A antagonist WAY 100,635, confirming the specificity of its action [1].
In Vivo Functional Studies in Rodents: Earlier in vivo studies in rats and mice helped characterize Roxindole's complex interaction with the serotonin system [2] [3]:
Roxindole's multifaceted profile suggests it influences several signaling pathways. The following diagram synthesizes its primary mechanisms of action based on the available studies and general 5-HT1A receptor pharmacology [2] [4] [1].
Roxindole's multi-receptor profile influences serotonin and dopamine systems via 5-HT1A partial agonism, 5-HT reuptake inhibition, and D2/D3 modulation.
The complex pharmacological profile of Roxindole underpins its investigated therapeutic potential:
| Parameter | Value | Notes / Experimental System |
|---|---|---|
| SERT Inhibition (IC₅₀) | 1.4 nM | Serotonin transporter (SERT); inhibits 5-HT uptake [1]. |
| 5-HT1A Receptor (Ki) | 0.9 nM | IC₅₀ value reported by one supplier [2]. |
| 5-HT1A Receptor (pKi) | 9.42 | Ki ≈ 0.038 nM; recombinant human receptors [3] [4] [5]. |
| Dopamine D2 Receptor (pKi) | 8.55 | Ki ≈ 2.82 nM; recombinant human receptors [3] [4] [5]. |
| Dopamine D3 Receptor (pKi) | 8.93 | Ki ≈ 0.117 nM; recombinant human receptors [3] [4] [5]. |
| Dopamine D4 Receptor (pKi) | 8.23 | Ki ≈ 5.89 nM; recombinant human receptors [3] [4] [5]. |
| 5-HT1B Receptor (pKi) | 6.00 | Ki ≈ 1000 nM; recombinant human receptors [3] [4] [5]. |
| 5-HT1D Receptor (pKi) | 7.05 | Ki ≈ 89.1 nM; recombinant human receptors [3] [4] [5]. |
| Receptor | Action | Experimental Details |
|---|---|---|
| Dopamine D2 | Weak Partial Agonist / Functional Antagonist | In [[³⁵S]]GTPγS binding assays, Emax = 10.5% relative to dopamine; potently blocks dopamine-stimulated signaling (pκB = 9.05) [4]. |
| Dopamine D3 | Partial Agonist | In [[³⁵S]]GTPγS binding assays, Emax = 30.0% relative to dopamine [4]. |
| Dopamine D4 | Partial Agonist | In [[³⁵S]]GTPγS binding assays, Emax = 35.1% relative to dopamine [4]. |
| 5-HT1A | Partial Agonist | In [[³⁵S]]GTPγS binding assays, Emax = 59.6% relative to serotonin. Effect blocked by antagonist WAY 100,635 [4]. |
Roxindole hydrochloride (EMD 49980) has a complex mechanism of action relevant to antidepressant and potential antipsychotic effects. It functions as a potent serotonin reuptake inhibitor and exhibits a multifaceted receptor profile, acting as a partial agonist with varying efficacy across dopamine and serotonin receptors [1] [6]. Its high affinity and partial agonist activity at 5-HT₁A and D₃ receptors are considered significant contributors to its antidepressant properties [4].
Figure 1: Core mechanism of action of this compound, showcasing its primary molecular targets.
In vivo studies in rodents characterize Roxindole as a compound with antipsychotic and antidepressant activities [2]. Key behavioral findings include:
For researchers, understanding the foundational experiments that defined Roxindole's profile is critical. Key methodologies from the literature include:
Figure 2: Key experimental workflows for characterizing Roxindole's pharmacological profile.
Roxindole's mechanism of action is complex, involving multiple receptor systems. The table below summarizes its key pharmacological activities based on in vitro and animal studies.
| Pharmacological Action | Receptor/System Targeted | Functional Effect | Research Significance / Rationale for PD |
|---|---|---|---|
| Dopamine D2 Receptor Partial Agonism [1] | Dopamine D2 (primarily autoreceptors) [1] | Modulates dopamine release; "selective" autoreceptor agonist [1] | Potential to normalize dopamine signaling with a lower risk of side effects like dyskinesias compared to full agonists. |
| Serotonin Reuptake Inhibition [1] | Serotonin Transporter (SERT) [1] | Increases synaptic serotonin levels (IC50 = 1.4 nM) [1] | May address non-motor symptoms of PD, such as depression, which is highly prevalent in patients [2]. |
| 5-HT1A Receptor Agonism [1] [3] | Serotonin 5-HT1A receptor [1] | May contribute to anxiolytic and antidepressant effects [1] [3] | Could provide benefits for mood and anxiety symptoms in PD. |
| Additional Receptor Activities [1] | Dopamine D3, D4; Serotonin 5-HT1B, 5-HT1D [1] | Agonist at these sites; weaker activity at 5-HT1B/1D [1] | The overall clinical impact of activity at these receptors in PD is less clear and was not the primary focus of research. |
The following diagram illustrates the core signaling pathways influenced by roxindole's action on the dopamine D2 receptor, which is central to its proposed mechanism in Parkinson's disease.
D2 receptor signaling and regulation pathways. Roxindole, as a D2 receptor partial agonist, influences both G protein-mediated signaling (inhibiting cAMP production) and GRK/β-arrestin-mediated pathways that regulate receptor desensitization and internalization [4].
Clinical investigation of roxindole in Parkinson's disease was limited and occurred decades ago. The primary rationale was its action as a dopamine autoreceptor agonist and partial agonist, which was theorized to provide a more stable dopaminergic effect.
| Study Focus / Outcome | Key Findings | Implications for PD Research |
|---|---|---|
| Parkinson's Disease Therapy [1] | A study investigated roxindole as a "partial dopamine agonist" for treating PD symptoms [1]. | Suggested potential for symptomatic treatment, but development was not pursued extensively. |
| Prolactinoma Therapy [1] | Research explored its use for prolactinoma, a pituitary tumor, leveraging its dopaminergic activity [1]. | Confirmed central D2 receptor engagement and its functional endocrine effects. |
| Antidepressant Effects [1] [3] | In an open-label trial for major depression, 8 of 12 patients showed significant improvement, with a remarkably rapid onset of action in some cases (within 1-2 weeks) [3]. | Highly relevant for PD, as depression is a common and debilitating non-motor symptom. Its rapid action is a particularly desirable clinical feature [2]. |
| Current Status [1] | The drug was never marketed and is not available for clinical use [1]. | Highlights that while scientifically interesting, its development for PD and other indications was halted. |
Much of the modern research on drugs like roxindole involves detailed studies of receptor signaling and regulation. The following workflow is based on contemporary GPCR pharmacology methods used to characterize D2 receptor agonists [4].
Workflow for profiling D2 receptor agonist signaling. This process involves stimulating recombinant receptors, measuring phosphorylation and downstream pathways, and integrating data to understand ligand effects, as used in studies profiling roxindole and other agonists [4].
Key methodological details include:
Roxindole research reflects a historical approach to modulating dopamine systems. Current Parkinson's disease research has shifted toward disease-modifying strategies targeting underlying pathology, such as proteins related to GBA1 gene mutations (e.g., ambroxol trials) [5] [6] [7] and alpha-synuclein aggregation [8].
The clinical finding that roxindole's antidepressant efficacy sometimes surpassed its antipsychotic efficacy [1] underscores that targeting dopamine and serotonin systems can have diverse and unexpected clinical outcomes, reinforcing the need for rigorous, targeted trials.
The table below summarizes the available quantitative solubility data for roxindole hydrochloride.
| Solvent | Solubility | Conditions / Notes |
|---|---|---|
| DMSO | 19.15 mg/mL [1] [2] | - |
| DMSO | 50 mg/mL (130.57 mM) [3] [4] | With gentle warming; sonication recommended [3] [5] [4] |
| Water | 1 mg/mL (2.61 mM) [3] [4] | Ultrasonic, warming, and heat to 60°C recommended [3] [4] |
| Saline | Information Missing | See protocols below for formulations using saline as a component. |
Here are detailed methodologies for preparing stock and working solutions for in vivo experiments, based on the searched information.
DMSO Stock Solution (Recommended)
Since the solubility of this compound in saline alone is not specified, the following protocols use saline as a diluent in combination with other agents to create a solution suitable for administration. These protocols are adapted from supplier recommendations [3] [4].
Protocol 1: DMSO/PEG300/Tween 80/Saline This protocol yields a clear solution of at least 2.08 mg/mL.
Protocol 2: DMSO/SBE-β-CD/Saline This protocol yields a clear solution of at least 2.08 mg/mL.
To support your research, the following diagram outlines the established pharmacological profile and a general experimental workflow for solution preparation.
These application notes are synthesized from commercial supplier data and a scientific publication for research guidance only [7]. The protocols have not been independently validated for all experimental conditions. Researchers should conduct their own validation studies to ensure suitability for specific applications.
The Forced Swim Test (FST) is a widely used preclinical model for assessing antidepressant-like activity in rodents [1]. The following is a generalized protocol for mice, which can serve as a template. You would need to determine the specific parameters for roxindole hydrochloride, such as the optimal dosing schedule and concentration.
Generalized Mouse Forced Swim Test Protocol
| Category | Specification |
|---|---|
| Test Principle | Animals are placed in an inescapable water-filled tank; immobility time is measured as an indicator of behavioral despair, which is reduced by antidepressant compounds [2] [1]. |
| Animals | Male adult mice (e.g., 25-30 g) [3]. Strain (e.g., Swiss, C57BL/6J) is a critical factor influencing baseline behavior and drug response [4] [5]. |
| Apparatus | Transparent cylindrical tanks (e.g., 20 cm diameter, 30 cm height) [2]. |
| Water | Tap water, maintained at 23-25°C [2]. Depth should prevent the mouse from touching the bottom (e.g., 15 cm) [2]. |
| Procedure | A single 6-minute session. The test is typically video-recorded, and the last 4 minutes are analyzed for immobility [2] [1]. |
| Behavioral Analysis | Immobility: Floating with only movements necessary to keep the head above water. Mobility: Active swimming or climbing movements [2] [1]. |
| Key Controls | Acclimation to test room; dividers between tanks; white noise to mask sudden sounds; gentle drying and warming post-test [2]. |
This general workflow can be visualized as follows:
The search results indicate that roxindole (EMD 49980) has been investigated for its potential antidepressant activity, but a detailed, standalone FST protocol was not available.
To develop a definitive application note for this compound, you would need to consult the primary literature and potentially conduct pilot studies. Key parameters to determine are summarized below.
Key Parameters for a Roxindole HCl FST Study
| Parameter | Status from Search Results | Information Required |
|---|---|---|
| Effective Dose | Not specified for FST. | Requires empirical determination (e.g., 1, 5, 10 mg/kg). |
| Dosing Schedule | Not available. | Must be defined: acute vs. chronic/subchronic administration. |
| Administration Route | Not specified for FST. | Common routes are intraperitoneal (i.p.) or subcutaneous (s.c.). |
| Timing of Administration | Not available. | Time between last drug injection and FST (e.g., 30, 60 minutes). |
| Vehicle | Not specified for FST. | A suitable solvent for roxindole HCl must be identified and used. |
Roxindole hydrochloride (EMD 38362, EMD 49980) represents a clinically significant dopamine autoreceptor agonist with additional serotonergic activity that has demonstrated promising antipsychotic potential and antidepressant efficacy in preclinical studies. This phenyl-indole derivative exhibits a unique pharmacological profile characterized by high selectivity for dopamine D2-like autoreceptors in the nanomolar range, combined with potent agonist activity at serotonin 5-HT1A receptors and serotonin reuptake inhibition properties. These complementary mechanisms enable roxindole to modulate dopaminergic neurotransmission through preferential action at presynaptic receptors while maintaining a favorable neurological side effect profile. Unlike typical antipsychotics that produce significant extrapyramidal symptoms through non-selective postsynaptic D2 receptor blockade, roxindole's autoreceptor selectivity allows for normalization of dopamine pathways without inducing catalepsy, positioning it as a promising atypical antipsychotic candidate with additional mood-enhancing properties. [1] [2] [3]
The apomorphine-induced climbing behavior model in mice serves as a well-established preclinical screening tool for identifying compounds with potential antipsychotic activity, with strong correlation to clinical efficacy. This paradigm exploits the ability of direct dopamine agonists like apomorphine to stimulate stereotyped climbing behavior through activation of mesolimbic dopamine pathways, which can be quantitatively antagonized by compounds with dopamine-modulating properties. The robust dose-dependent inhibition of this behavior by roxindole, coupled with its absence of cataleptic effects even at high multiples of its effective dose, provides compelling evidence for its unique mechanism of action distinct from both typical and previously characterized atypical antipsychotics. Furthermore, roxindole's efficacy in complementary behavioral models such as the forced swim test suggests broader therapeutic potential across psychiatric diagnostic boundaries, possibly attributable to its integrated modulation of both dopaminergic and serotonergic systems. [1] [2] [4]
Table 1: Comprehensive Efficacy Profile of Roxindole in Preclinical Behavioral Models [1] [2]
| Behavioral Test | Species | ED50 (mg/kg, s.c.) | Confidence Intervals/Range | Comparative Reference Compounds |
|---|---|---|---|---|
| Apomorphine-induced climbing inhibition | Mouse | 1.4 | Not specified | Haloperidol, clozapine, talipexole |
| Apomorphine-induced stereotypy inhibition | Rat | 0.65 | Not specified | Haloperidol, clozapine, talipexole |
| Conditioned avoidance response inhibition | Rat | 1.5 | Not specified | Haloperidol, clozapine |
| Catalepsy induction | Rat/Mouse | No effect up to high doses | Threshold: >19× ED50 | Haloperidol (significant catalepsy) |
| Forced swim test (immobility reduction) | Rat | Significant reduction at multiple doses | Dose-dependent effect | Typical antidepressants |
Table 2: Receptor Binding Affinity Profile of Roxindole [2] [3]
| Receptor Target | Binding Affinity (IC50/Ki) | Functional Activity | Physiological Significance |
|---|---|---|---|
| Dopamine D2-like autoreceptors | Low nanomolar range | Full agonist | Preferential action on presynaptic receptors |
| Serotonin 5-HT1A receptors | 0.9 nM | Agonist | Mood stabilization, antidepressant effect |
| Serotonin transporter (SERT) | Not specified | Uptake inhibitor | Enhanced serotonergic transmission |
| Postsynaptic D2 receptors | Minimal activation at therapeutic doses | Weak/partial agonist | Avoidance of extrapyramidal symptoms |
The quantitative efficacy data demonstrates roxindole's potent inhibition of dopamine-mediated behaviors while maintaining a favorable neurological profile. The differential between its effective doses for apomorphine-induced behavior inhibition (0.65-1.5 mg/kg) and its complete absence of cataleptic effects even at doses exceeding 19 times these values highlights its unique therapeutic window. This separation suggests preferential action on regulatory autoreceptors rather than postsynaptic receptors responsible for motor side effects, contrasting sharply with classical antipsychotics like haloperidol that exhibit significant catalepsy at or near their therapeutic dose range. The dose-dependent reduction in immobility time in the forced swim test, a validated predictor of antidepressant activity, further supports roxindole's potential for dual application in psychotic and mood disorders. [1] [2]
The apomorphine-induced climbing behavior test serves as a well-validated screening model for detecting compounds with potential antipsychotic activity through their ability to antagonize dopamine agonist-induced behaviors. This protocol requires male albino mice (20-30 g) housed under standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water. Animals should be acclimatized to the testing environment for at least 60 minutes prior to experimentation to minimize stress-related behavioral variations. The experimental procedure involves administering this compound or vehicle subcutaneously at appropriate dilution in physiological saline, followed 20 minutes later by apomorphine hydrochloride (1.0 mg/kg, s.c.) dissolved in saline with 0.1% ascorbic acid to prevent oxidation. Immediately after apomorphine administration, animals are placed individually in wire mesh cages (12×12×18 cm) and climbing behavior is quantified for 20 minutes following the first climbing episode. [1] [4]
Behavioral assessment employs a standardized scoring system where climbing is defined as the mouse having all four limbs gripping the vertical wire mesh. The percentage of time spent climbing during the observation period is recorded by trained observers blinded to the treatment conditions. Appropriate positive controls (e.g., haloperidol at 0.1-0.5 mg/kg) and vehicle controls should be included in each experimental session. Data analysis typically involves one-way ANOVA with post-hoc comparisons, with ED50 values calculated from the regression line of dose-response curves. A 50% reduction in climbing time compared to the vehicle control group is considered the half-effective dose (HED), providing a quantitative measure of potency. This model demonstrates excellent predictive validity for antipsychotic activity, with climbing behavior specifically antagonized by low doses of typical and atypical neuroleptics but not by other psychoactive agents without dopamine-modulating properties. [1] [5] [4]
The forced swim test serves as a well-characterized behavioral despair model for assessing potential antidepressant activity through measurement of active escape-oriented behaviors. This protocol utilizes male Wistar rats (200-350 g) housed under standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water. The experimental apparatus consists of vertical Plexiglas cylinders (height: 40 cm; diameter: 18 cm) filled with water (25°C) to a depth of 30 cm, preventing the animal from touching the bottom with its tail while maintaining the ability to keep its head above water. The test procedure involves an initial 15-minute pretest session followed 24 hours later by a 5-minute test session, with this compound or vehicle administered subcutaneously at specific time points (typically 60 minutes) before the test session. [2] [6]
Behavioral scoring during the 5-minute test session quantifies the total duration of immobility time, defined as the absence of escape-directed movements with the animal making only those movements necessary to keep its head above water. Additional parameters including climbing behavior (vigorous upward-directed movements with forepaws against the cylinder walls) and swimming activity (horizontal movement throughout the cylinder) provide complementary behavioral measures. Data analysis typically employs one-way ANOVA with post-hoc comparisons, with significant reduction in immobility time interpreted as potential antidepressant activity. Appropriate positive controls (e.g., imipramine at 15-30 mg/kg) should be included in each experimental session. Roxindole demonstrates dose-dependent reduction in immobility time in this paradigm, supporting its potential antidepressant properties while providing a complementary behavioral profile to its antipsychotic efficacy in the apomorphine climbing model. [2]
Roxindole exerts its unique behavioral effects through a multimodal mechanism that integrates preferential dopamine autoreceptor activation with complementary serotonergic activity. The compound demonstrates high selectivity for dopamine D2-like autoreceptors, which function as self-regulatory mechanisms on dopaminergic neurons to inhibit dopamine synthesis, release, and neuronal firing when activated. This preferential action on presynaptic receptors enables roxindole to normalize excessive dopamine activity in mesolimbic pathways implicated in positive psychotic symptoms while sparing postsynaptic receptors in nigrostriatal pathways responsible for extrapyramidal side effects. The dose-dependent biphasic effect on locomotor activity—with reduction at low doses and restoration of normal activity without hyperlocomotion at higher doses—further supports its autoreceptor selectivity, contrasting with the direct postsynaptic agonist properties of compounds like talipexole that induce hyperactivity and stereotypy. [1] [2]
Complementing its dopaminergic actions, roxindole's potent 5-HT1A receptor agonism and serotonin reuptake inhibition contribute to its broad-spectrum efficacy in both antipsychotic and antidepressant behavioral models. The 5-HT1A receptor activity may enhance dopamine release in prefrontal cortex regions implicated in negative symptoms and cognitive deficits of schizophrenia, while simultaneously contributing to mood stabilization through established serotonergic antidepressant mechanisms. This integrated pathway approach represents a promising therapeutic strategy for complex neuropsychiatric disorders with mixed dopaminergic and serotonergic pathophysiology, potentially offering efficacy across multiple symptom domains while minimizing neurological side effects through receptor subtype and localization selectivity. [1] [2] [3]
Figure 1: Integrated Mechanism of Action of this compound. The diagram illustrates the compound's dual modulation of dopaminergic and serotonergic pathways, with preferential activation of presynaptic dopamine D2 autoreceptors leading to inhibition of dopamine release, synthesis, and neuronal firing, complemented by 5-HT1A receptor agonism and serotonin reuptake inhibition that collectively mediate its behavioral effects while minimizing extrapyramidal side effects. [1] [2] [3]
The unique pharmacological profile of this compound positions it as a valuable investigational tool for exploring novel therapeutic approaches across psychiatric disorders. In antipsychotic drug development, roxindole provides compelling evidence for the therapeutic potential of dopamine autoreceptor-selective agonists as a mechanism for achieving antipsychotic efficacy without extrapyramidal side effects—a significant limitation of conventional D2 antagonists. The robust correlation between its ED50 in the apomorphine climbing test (1.4 mg/kg) and its efficacy in conditioned avoidance response (1.5 mg/kg) demonstrates predictive validity for antipsychotic activity, while its inability to induce catalepsy even at 19 times its effective dose confirms its atypical profile. This combination of efficacy and tolerability represents a significant advancement over both typical antipsychotics and earlier autoreceptor agonists like talipexole that exhibited weaker differentiation between autoreceptor and postsynaptic effects. [1] [5]
Beyond antipsychotic applications, roxindole demonstrates promising antidepressant potential evidenced by its dose-dependent reduction in immobility time in the forced swim test, a validated model of antidepressant activity. This dual therapeutic profile suggests potential application in disorders with mixed psychotic and affective symptoms, as well as the treatment of negative symptoms in schizophrenia that often show limited response to conventional antipsychotics. Furthermore, roxindole's integrated mechanism provides a pharmacological template for future drug development targeting complex neuropsychiatric conditions through balanced modulation of multiple neurotransmitter systems. The demonstrated efficacy across multiple behavioral paradigms positions roxindole as a compelling candidate for further translational investigation and clinical development, particularly for treatment-resistant populations and conditions where conventional mono-mechanistic approaches have proven insufficient. [2]
Objective: This document summarizes the existing scientific literature on the effects of Roxindole in inhibiting the Conditioned Avoidance Response (CAR), a key behavioral model for screening antipsychotic activity.
1. Introduction
The conditioned avoidance response (CAR) test is a validated behavioral model used to screen for potential antipsychotic drugs. In this paradigm, an animal learns to perform a specific behavior (e.g., moving to a different chamber) in response to a conditioned stimulus (e.g., a light or tone) to avoid an aversive unconditioned stimulus (e.g., a mild foot shock). Drugs with antipsychotic properties typically selectively inhibit the avoidance response without disrupting the escape response from the shock itself [1]. Roxindole (EMD 49980) has been identified as a compound with potent CAR inhibitory effects, correlating with its antipsychotic and potential antidepressant activity [2] [3] [4].
2. Roxindole Pharmacological Profile
Roxindole is a multi-target agent with a unique mechanism of action.
Table 1: Key Pharmacological Targets of Roxindole
| Target | Receptor Action | Reported Affinity/Effect | Functional Outcome |
|---|---|---|---|
| Dopamine D2/D3/D4 | Dopamine Autoreceptor Agonist [3] | High affinity (pKi: hD3=8.93, hD2=8.55, hD4=8.23) [3] | Reduces dopamine synthesis and release [4] |
| Serotonin (5-HT1A) | Agonist [3] | High affinity (pKi=9.42) [3] | Contributes to antipsychotic/antidepressant efficacy |
| Serotonin Transporter | Inhibitor [4] | Inhibits 5-HT uptake [4] | Increases synaptic serotonin levels |
| 5-HT2A | Antagonist [4] | Antagonizes induced hyperthermia in rats [4] | Potential mood-stabilizing effect |
3. Key Experimental Findings on CAR Inhibition
Preclinical studies in rats have demonstrated the efficacy of roxindole in inhibiting conditioned avoidance.
Table 2: Summary of Roxindole's Effects in CAR Models
| Behavioral Paradigm | Species | Reported Outcome | ED50 / Effective Dose |
|---|---|---|---|
| Conditioned Avoidance Response | Rat | Inhibition of avoidance behavior [3] | ED50 = 1.5 mg/kg (s.c.) [3] |
| Apomorphine-induced Climbing | Mouse | Inhibition of dopamine agonist effects [3] | ED50 = 1.4 mg/kg (s.c.) [3] |
| Apomorphine-induced Stereotypy | Rat | Inhibition of dopamine agonist effects [3] | ED50 = 0.65 mg/kg (s.c.) [3] |
The following protocol is reconstructed from the methodologies referenced in the available literature.
Title: Assessment of Antipsychotic Activity in a Rat Conditioned Avoidance Response (CAR) Model Using Roxindole.
1. Materials
2. Pre-training
3. Drug Testing Protocol
4. Data Analysis
The following diagram illustrates the proposed neurochemical mechanism by which roxindole inhibits the conditioned avoidance response.
This compound is a potent dopamine D₂ autoreceptor agonist with additional affinity for D₃, D₄ receptors and 5-HT₁A serotonin receptors, making it a valuable compound for neuroscientific research and psychopharmacological studies. This indole alkylpiperidine derivative exhibits complex receptor interactions and requires specific handling conditions to maintain its chemical integrity and biological activity throughout experimental workflows. The stability profile of this compound is influenced by multiple environmental factors, with moisture susceptibility and thermal degradation representing the primary challenges for long-term preservation.
The molecular structure of this compound contains functional groups that are potentially susceptible to hydrolytic degradation and oxidative processes, necessitating protective measures during storage and experimental use. Proper handling protocols are essential not only for maintaining compound stability but also for ensuring the reproducibility of experimental results and the reliability of scientific data generated in research settings. These guidelines consolidate information from multiple supplier specifications and stability considerations to provide researchers with a comprehensive framework for managing this valuable research compound throughout its lifecycle in the laboratory.
Long-term Storage: this compound should be stored as a desiccated powder at -20°C in airtight containers. These conditions effectively minimize both thermal degradation and hydrolytic processes that could compromise the compound's integrity [1] [2]. The combination of low temperature and moisture control is essential for maintaining the compound's chemical stability over extended periods, with suppliers recommending this approach for storage spanning multiple years [3].
Light Protection: The compound requires protection from light during both storage and transportation, as photodegradation can alter its chemical structure and potency. Suppliers explicitly recommend avoiding light exposure to maintain stability, suggesting the use of amber containers or storage in dark environments [3].
Alternative Storage Formats: For solutions prepared in DMSO, this compound can be stored at -80°C for up to 6 months or at -20°C for 1 month while protected from light. These solutions should ideally be prepared under inert atmosphere conditions to prevent oxidation and moisture absorption [3].
Table: Detailed Storage Conditions for this compound
| Storage Parameter | Recommended Condition | Alternative Options | Rationale |
|---|---|---|---|
| Temperature | -20°C | -80°C for DMSO solutions | Prevents thermal degradation |
| Environment | Desiccated | Under nitrogen atmosphere | Protects against moisture |
| Light Exposure | Protected from light | Amber containers | Prevents photodegradation |
| Physical Form | Powder | Solubilized in DMSO | Maintains chemical stability |
| Container | Sealed container | Original packaging | Ensures integrity |
| Duration (Powder) | 3 years at -20°C | 2 years at 4°C | Maintains potency |
| Duration (Solution) | 1 month at -20°C | 6 months at -80°C | Prevents precipitation |
The following diagram illustrates the complete workflow for proper handling of this compound:
Initial Handling: When removing this compound from storage, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation formation [2]. This step is crucial for hygroscopic compounds as it minimizes moisture absorption when opening the container. Before use, visually inspect the powder to confirm it maintains its characteristic white to off-white appearance; any discoloration may indicate degradation and should prompt further investigation before use [3].
Solution Preparation: For most research applications, prepare stock solutions in DMSO at 50 mM concentration with gentle warming if necessary [1] [2]. Alternatively, the compound can be dissolved directly in water at 1 mg/mL (2.61 mM) for applications requiring aqueous solutions [3]. When preparing solutions, use proper aseptic technique and ensure complete dissolution before proceeding with experiments. For in vivo formulations, the compound can be prepared in 10% DMSO + 40% PEG300 + 5% Tween80 + 45% saline sequentially to maintain stability and solubility [3].
Aliquoting and Storage: Divide stock solutions into single-use aliquots to minimize freeze-thaw cycles that can accelerate degradation. Use airtight, light-protected vials for all aliquots, and clearly label each with preparation date, concentration, and storage conditions. For traceability, maintain a log documenting reconstitution dates, concentrations, and usage patterns to facilitate troubleshooting if experimental issues arise.
Table: Solubility and Formulation Options for this compound
| Application | Solvent/Formulation | Concentration | Storage | Notes |
|---|---|---|---|---|
| In Vitro Studies | DMSO | 50 mg/mL (130.57 mM) | -20°C, 1 month | Stock solution with gentle warming |
| Aqueous Applications | H₂O | 1 mg/mL (2.61 mM) | 4°C, 1 week | Limited stability in aqueous solutions |
| In Vivo Formulation 1 | 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥2.08 mg/mL (5.43 mM) | Fresh preparation | Add co-solvents sequentially |
| In Vivo Formulation 2 | 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥2.08 mg/mL (5.43 mM) | 4°C, 1 week | Improved aqueous stability |
| In Vivo Formulation 3 | 10% DMSO + 90% Corn Oil | ≥2.08 mg/mL (5.43 mM) | RT, protected from light | For specific administration routes |
Background and Principle: this compound exhibits a distinct binding profile at dopamine and serotonin receptors, with pKi values of 8.55, 8.93, 8.23, 9.42, 6.00, and 7.05 for human D₂, D₃, D₄, 5-HT₁A, 5-HT₁B, and 5-HT₁D receptors respectively [1] [2]. This assay protocol enables researchers to evaluate the compound's receptor interactions and assess batch-to-batch consistency for experimental reproducibility.
Materials and Equipment: Required materials include membrane preparations expressing target receptors, appropriate radioligands specific for each receptor type, assay buffer (typically 50 mM Tris-HCl with ions and energy-regenerating system), GF/B glass fiber filters for separation, scintillation cocktail, and a liquid scintillation counter. Freshly prepare this compound solutions in the appropriate buffer immediately before use from DMSO stock solutions, ensuring the final DMSO concentration does not exceed 1% to maintain receptor viability.
Experimental Procedure:
Visual Inspection Criteria: Regularly examine the physical appearance of this compound powder, which should maintain a uniform white to off-white color without discoloration, clumping, or unusual texture changes [3]. For prepared solutions, check for clarity and absence of particulate matter before use; cloudiness or precipitation may indicate degradation or contamination. Document all observations in a dedicated stability monitoring log that includes inspection dates, physical observations, and any corrective actions taken.
Functional Quality Assessment: Periodically validate compound potency through bioactivity testing using standardized receptor binding assays or functional cellular assays with appropriate reference standards [2]. Compare experimental results with published efficacy data, where this compound suppresses conditioned avoidance response in rats (ED₅₀=1.5 mg/kg sc) and inhibits apomorphine-induced climbing in mice (ED₅₀=1.4 mg/kg sc) [3]. Significant deviations from expected potency may indicate stability issues requiring compound replacement.
Storage Condition Verification: Implement regular monitoring of storage equipment using calibrated temperature loggers and humidity indicators to ensure consistent adherence to recommended conditions. For ultra-low temperature storage, establish alert systems for temperature deviations exceeding predefined thresholds, and maintain documentation of equipment maintenance and calibration records.
Stability Tracking: Maintain comprehensive records for each compound batch, including certificate of analysis, receipt date, initial quality assessment, and periodic stability testing results. Adhere to regulatory expectations for documentation as outlined in CGMP guidelines [4], which emphasize the importance of retaining records of investigations, vendor qualifications, and any deviations from established protocols.
Proper storage and handling of this compound according to the outlined protocols - maintaining desiccated conditions at -20°C, protecting from light exposure, and following careful reconstitution procedures - is essential for preserving its chemical stability and biological activity in research applications. Implementation of these comprehensive guidelines, including regular quality assessments and meticulous documentation, ensures experimental reproducibility and generates reliable scientific data. Researchers should adapt these protocols to their specific laboratory contexts while maintaining the fundamental principles of compound stability management, particularly the critical protection from moisture through proper desiccation throughout the compound's lifecycle in the research environment.
1. Multi-Target Mechanism of Action: this compound is not a selective serotonin transporter (SERT) inhibitor. It exhibits a complex pharmacological profile, functioning as a dopamine autoreceptor agonist (with high affinity for the D2-like subtype), a 5-HT1A receptor agonist, and a 5-HT uptake inhibitor [1] [2] [3]. Additional studies suggest it also has 5-HT2A antagonistic and potential 5-HT1B agonistic activities [2]. Its antidepressant and antipsychotic activities are likely due to this combined modulation of both dopaminergic and serotonergic systems [1] [3].
2. Key Binding Affinity: The binding affinity of Roxindole for the 5-HT1A receptor is in the sub-nanomolar range, with an IC50 value of 0.9 nM [1] [3]. This high affinity is a significant feature of its pharmacodynamic profile.
3. In Vivo Functional Evidence: Pharmacological studies in rats support its functional effects on the serotonin system. Roxindole has been shown to potentiate head twitches induced by low doses of L-5-HTP (a serotonin precursor), which is consistent with 5-HT uptake inhibition increasing synaptic serotonin levels [2].
The table below summarizes the key quantitative data available for this compound.
| Target | Activity | Potency / Affinity (IC50) | Experimental Notes |
|---|---|---|---|
| 5-HT1A Receptor | Agonist | 0.9 nM [1] [3] | High-affinity binding. |
| Dopamine Autoreceptor (D2-like) | Agonist | Low nanomolar range [1] [3] | Primary mechanism for antipsychotic activity. |
| Serotonin Transporter (SERT) | Uptake Inhibitor | Pharmacologically confirmed, specific value not listed [2] | Evidenced by potentiation of L-5-HTP-induced behaviors in rats [2]. |
| 5-HT2A Receptor | Antagonist | Pharmacologically confirmed, specific value not listed [2] | Antagonized fenfluramine-induced hyperthermia in rats [2]. |
Since a specific protocol for Roxindole is not published, the following is a generalized framework for a cell-based radiotracer uptake inhibition assay, which is the gold-standard method for assessing transporter activity [4]. This protocol can be adapted for investigating Roxindole's effects on SERT.
1. Primary Objective: To determine the IC50 value of this compound for inhibiting serotonin (5-HT) uptake via the human Serotonin Transporter (SERT) in a stably transfected cell model.
2. Major Experimental Steps and Workflow: The following diagram outlines the core sequence of the assay.
3. Detailed Experimental Method:
Step-by-Step Procedure:
4. Data and Statistical Analysis:
The following diagram illustrates the proposed multi-target mechanism of this compound, which contributes to its overall pharmacological effect, based on the findings from the searched literature.
When designing your specific experimental protocol, please consider the following points, which are derived from methodological comparisons in the search results:
Roxindole is a pharmacological agent characterized as a dopamine D2 autoreceptor agonist. It also exhibits significant activity on the serotonin system, including 5-HT1A agonism, 5-HT reuptake inhibition, and 5-HT2A antagonism [1] [2] [3]. This multi-receptor profile confers a unique psychopharmacological profile with potential implications for the study of antipsychotic and antidepressant drug mechanisms, without inducing catalepsy—a common side effect of classical antipsychotics like haloperidol [1].
The following tables summarize the quantitative dose-response data and key receptor affinities of roxindole from animal studies.
Table 1: Behavioral Dose-Response of Roxindole in Rats and Mice This table summarizes the effective doses (ED₅₀ or threshold) for various in vivo behavioral models. All routes of administration were subcutaneous (s.c.) [1].
| Behavioral Model | Species | Measured Effect | Effective Dose (s.c.) |
|---|---|---|---|
| Apomorphine-induced climbing | Mouse | Inhibition (ED₅₀) | 1.4 mg/kg [1] |
| Apomorphine-induced stereotypes | Rat | Inhibition (ED₅₀) | 0.65 mg/kg [1] |
| Conditioned Avoidance Response | Rat | Inhibition (ED₅₀) | 1.5 mg/kg [1] |
| Spontaneous Motility | Rat | Decrease (Threshold) | 0.0625 mg/kg [1] |
| Reserpine-induced hypomotility | Rat | Partial Reversal (Threshold) | 0.25 mg/kg [1] |
Table 2: Roxindole's Activity on Monoaminergic Systems This table outlines the key receptor activities that constitute roxindole's complex mechanism of action, as identified in pharmacological studies [1] [2] [3].
| Target System | Receptor / Target | Activity / Effect |
|---|---|---|
| Dopamine System | Dopamine D2 Autoreceptor | Agonist [1] |
| Presynaptic DA Receptors | Selective Agonist [3] | |
| Serotonin System | 5-HT1A Receptor | Agonist [1] |
| Serotonin Transporter (SERT) | Uptake Inhibitor [2] [3] | |
| 5-HT2A Receptor | Antagonist [2] [3] | |
| 5-HT1B Receptor | Probable Agonist [2] [3] |
The following protocols are derived from studies that characterized the dose-response effects of roxindole.
This protocol measures the ability of a test compound to inhibit apomorphine-induced behaviors, a classic model for screening dopamine autoreceptor agonists and antipsychotic drugs [1].
This protocol investigates the interaction of roxindole with various serotonin receptor subtypes [2] [3].
Roxindole's effects are mediated through a complex interplay of dopaminergic and serotonergic signaling. The following diagram illustrates its primary mechanisms.
Diagram 1: Roxindole's primary mechanisms of action. It acts as an agonist at dopamine D₂ autoreceptors, reducing dopamine synthesis and release. Simultaneously, it inhibits the serotonin transporter (SERT), acts as an agonist at post-synaptic 5-HT₁ₐ receptors, and antagonizes 5-HT₂ₐ receptors [1] [2] [3].
Q1: What is the recommended method to dissolve this compound in DMSO?
The primary recommended method for dissolving this compound in DMSO involves gentle warming.
Q2: Are there alternative solvents or methods if DMSO is unsuitable?
Yes, if DMSO is not suitable for your specific assay, water can be used as an alternative solvent, though with a lower final concentration.
Q3: My compound precipitated after dilution into an aqueous assay buffer. What can I do?
Precipitation upon aqueous dilution is a common challenge with compounds of low water solubility. The following table compares methods to prepare Roxindole HCl for biological assays to help you choose the best approach.
| Method | Description | Advantages / Considerations |
|---|---|---|
| Aqueous Dilution | Direct dilution of DMSO stock into aqueous buffer. | Simple; risk of precipitation at high concentrations [3]. |
| Cosolvent System | Dilution into a water-miscible cosolvent mixture (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) [2]. | Can significantly enhance solubility in assay media; requires biocompatibility testing. |
| Complexing Agents | Use of agents like cyclodextrins or other solubilizing agents [4]. | Can improve solubility without organic solvents; may require optimization for each compound. |
Q4: Could DMSO itself be interfering with my biological assay results?
Yes, this is a critical consideration. While DMSO is indispensable in research, it can interact with biological systems. A 2025 study on Nerve Growth Factor (hNGF) demonstrated that DMSO can bind to the protein with low affinity, though it did not induce significant conformational changes or affect receptor binding in that specific case [5]. It is always prudent to:
For a systematic approach to handling this compound in experiments, follow this workflow:
The following table consolidates the key handling and storage specifications for this compound from supplier data sheets:
| Parameter | Specification |
|---|---|
| Recommended Long-Term Storage | Desiccate at -20°C [1] [2] |
| Protection from Light | Required (protect from light) [3] |
| Storage Under Inert Atmosphere | Required (stored under nitrogen) [3] |
| Purity | ≥98% [1] [2] / 99.01% [3] |
| CAS Number | 108050-82-4 [3] [1] [2] |
| Molecular Formula | C₂₃H₂₆N₂O·HCl [1] [2] |
| Molecular Weight | 382.93 g/mol [3] [1] [2] |
Q1: Why is storage at -20°C and in a desiccator necessary? Low-temperature storage in a desiccator is a standard practice to maintain the long-term chemical integrity of organic compounds. It significantly slows down thermal degradation and prevents the absorption of moisture from the air, which could lead to hydrolysis or clumping of the powder.
Q2: What is the rationale behind protecting the compound from light? Light, especially ultraviolet light, can provide enough energy to break certain chemical bonds. Storing the compound in an amber vial or within a dark cabinet prevents photochemical degradation, which can create impurities and reduce the compound's efficacy in your experiments [3].
Q3: Why is an inert nitrogen atmosphere recommended for storage? Oxygen in the air can cause oxidation of sensitive functional groups in the molecule. Storing the compound under a nitrogen blanket in a sealed container displaces oxygen and moisture, thereby preventing oxidative degradation pathways [3].
Q4: How should I prepare a stock solution of this compound? The supplier indicates that this compound can be dissolved in DMSO to a concentration of 50 mM, which may require gentle warming [1]. For in vivo studies, it can be dissolved in water to at least 1 mg/mL (2.61 mM) using ultrasonic agitation and warming to 60°C [3].
Q5: How can I verify the stability of my stock solution over time? While specific stability data for solutions is not provided, it is a best practice to:
| Issue | Possible Cause | Recommended Action |
|---|---|---|
| Unexpectedly low biological activity | Compound degradation due to improper storage or outdated solution. | Use a fresh, newly opened vial stored correctly. Prepare a new stock solution and confirm its concentration. |
| Difficulty dissolving the compound | The compound may require gentle heating or a different solvent. | Gently warm the solution in a warm water bath (not above 60°C) and sonicate. Ensure you are using the recommended solvent, DMSO, for concentrated stock solutions [1]. |
| Discoloration of the powder | Photodegradation or oxidative degradation. | Do not use the discolored material for experiments. Properly dispose of it and obtain a new sample, ensuring it is stored in the dark and under nitrogen as recommended. |
To empirically establish the stability profile of this compound in your laboratory, you can conduct a forced degradation study. The workflow below outlines the key stages of this process.
This study helps identify degradation products and establishes the stability-indicating nature of your analytical method [4].
The table below summarizes the fundamental chemical properties of roxindole hydrochloride as reported by the suppliers.
| Property | Details |
|---|---|
| Molecular Weight | 382.93 g/mol [1] [2] [3] |
| Formula | C₂₃H₂₇ClN₂O [1] [2] [3] |
| Purity | ≥98% [1] [2] |
| Recommended Storage | Desiccate at -20°C [1] [2] [4] |
| Solubility in DMSO | 50 mM (with gentle warming) [2] [3] or 50 mg/mL [3] [4] |
Based on the solubility data, here are detailed methodologies for preparing a standard 50 mM stock solution.
This is the most straightforward method for preparing a concentrated stock solution [2] [3].
For in vivo applications, further dilution into a dosing solution is necessary. The following protocol, adapted from supplier data, yields a ready-to-use solution [3].
The workflow below summarizes the two preparation paths from solid compound to final solution:
While the specific working concentration depends on your experimental design, one study using this compound reported an IC₅₀ value of 0.9 nM for the 5-HT₁ₐ receptor in a binding assay [3]. You should perform a dose-response curve to determine the optimal concentration for your specific research.
A cloudy solution indicates that the compound may have precipitated out of solution.
Several suppliers provide online molarity and reconstitution calculators. You can input the mass of your compound and the desired concentration, and the calculator will determine the required solvent volume [2] [5] [6].
A CoA is a crucial document provided by the manufacturer that certifies a product's quality and confirms it meets specified analytical standards for a given batch or lot. The table below summarizes the key technical data for Roxindole Hydrochloride as generally provided by several suppliers.
| Property | Specification |
|---|---|
| CAS Number | 108050-82-4 (most common); 112192-04-8 [1] [2] [3] |
| Molecular Formula | C₂₃H₂₆N₂O·HCl [1] [2] [4] |
| Molecular Weight | 382.93 g/mol [1] [2] [5] |
| Purity | ≥95% to ≥98% [1] [2] [3] |
| Physical Description | Solid, white to off-white [5] [4] |
| Recommended Storage | Desiccate at -20°C [2] [4] |
| Solubility | Soluble in DMSO (e.g., 50 mM) [2] [5] |
| Supplier CoA Note | "Refer to Certificate of Analysis for lot specific data." [1] |
For your troubleshooting guides and FAQs, here is a synthesis of the compound's profile and common experimental considerations.
The dual action of Roxindole on both dopamine and serotonin systems can be visualized as follows, which may help in understanding its functional role in experiments:
Q1: Where can I find the batch-specific Certificate of Analysis for this compound?
Q2: Why is there more than one CAS number for this compound?
Q3: What is a typical in vivo dosage of this compound in rodent studies?
The table below summarizes key physical properties and solubility data for roxindole hydrochloride [1] [2] [3].
| Property | Value / Description |
|---|---|
| Molecular Formula | C23H27ClN2O [1] [4] [2] |
| Molecular Weight | 382.93 g/mol [1] [4] [2] |
| CAS Number | 108050-82-4 [1] [4] [2] |
| Purity | ≥98% [1] [3] |
| Appearance | White to off-white solid powder [1] [2] |
| Solubility in DMSO | 50 mg/mL (130.57 mM) [1] [2] [3] |
| Solubility in Water | 1 mg/mL (2.61 mM) [1] [2] |
> Important Note on DMSO: The product information specifically states that "Hygroscopic DMSO has a significant impact on the solubility of product, please use newly opened DMSO" [2]. Using old, moisture-absorbed DMSO can lead to precipitation and inaccurate concentrations.
Proper storage is critical for maintaining the stability of this compound.
Here are detailed methodologies for preparing stock solutions and in vivo formulations.
Example Calculation: To prepare 1 mL of a 50 mM stock solution:
The table below outlines three common formulations for in vivo studies. Always add co-solvents sequentially from left to right [1] [2].
| Formulation | Composition | Preparation Example (for 1 mL) |
|---|
| Formulation 1 (For oral or SC administration) | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [1] [2] | 100 µL DMSO stock + 400 µL PEG300 → mix → add 50 µL Tween-80 → mix → add 450 µL Saline [1]. | | Formulation 2 (For improved solubility) | 10% DMSO + 90% (20% SBE-β-CD in Saline) [1] [2] | 100 µL DMSO stock + 900 µL of 20% SBE-β-CD in Saline → mix [1]. | | Formulation 3 (For long-term studies >½ month) | 10% DMSO + 90% Corn Oil [1] [2] | 100 µL DMSO stock + 900 µL Corn Oil → mix [1]. |
> Note on Use: It is recommended to prepare and use the working solution on the same day [5].
This table summarizes the key chemical and handling information for this compound from supplier data sheets, which is a good starting point for developing a stabilization strategy. [1] [2] [3]
| Property | Details |
|---|---|
| Chemical Formula | C₂₃H₂₇ClN₂O [1] [3] |
| Molecular Weight | 382.93 g/mol [1] [3] |
| CAS Number | 108050-82-4 [1] [2] |
| Appearance | White to off-white solid powder [1] [3] |
| Solubility | 50 mM in DMSO (with gentle warming); 1 mg/mL (2.61 mM) in water [1] [3] |
| Recommended Long-Term Storage | Desiccate at -20°C (as a powder). In solvent: -80°C for 6 months; -20°C for 1 month (protect from light, stored under nitrogen). [1] [3] |
While not specific to this compound, the following workflow and guidance, adapted from a systematic study on monoclonal antibodies, provide a robust framework for protecting freeze-thaw-sensitive molecules. [4]
The core strategies to investigate involve optimizing both the formulation (the solution the molecule is in) and the process (how it is frozen and thawed). [4]
The goal is to create a stable solution environment that protects the molecule from freeze-thaw stresses.
The rates of freezing and thawing are critical factors that can be controlled to minimize damage.
Q1: What are the primary stability concerns for this compound in solution? While specific data is limited, the general concerns for molecules in solution include hydrolysis, oxidation, and physical instability like aggregation or precipitation. The supplier recommendations to store solutions at -80°C and protect from light aim to mitigate these risks. [1] [3]
Q2: How should I prepare and store stock solutions of this compound?
Q3: The supplier datasheet doesn't mention freeze-thaw stability. What should I do? In the absence of specific data, a proactive approach is required. Design a small pilot study to test the stability of your specific preparation under different freeze-thaw conditions (e.g., 1 vs. 3 cycles) and using different formulation buffers. Analyze the compound for concentration and purity after each cycle to establish your own robust protocol.
The table below summarizes key data for roxindole hydrochloride essential for planning your experiments.
| Property | Description / Value |
|---|---|
| CAS Number | 108050-82-4 [1] [2] [3] |
| Molecular Formula | C₂₃H₂₇ClN₂O [2] [3] [4] |
| Molecular Weight | 382.93 g/mol [2] [3] [4] |
| Purity | ≥ 98% to 99.01% (vendor dependent) [1] [2] [3] |
| Appearance | White to off-white solid powder [2] [3] [4] |
| Solubility in DMSO | ~50 mg/mL (130.57 mM) [2] [3] |
| Solubility in Water | ~1 mg/mL (2.61 mM) [2] [3] |
| Storage | Desiccate at -20°C, protect from light [2] [3] |
Here are standard protocols for preparing stock and in vivo working solutions.
A typical high-concentration stock solution (e.g., 50 mg/mL in DMSO) is prepared as follows [2] [3]:
You can use this formula to calculate the mass needed for any desired stock concentration: Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight (g/mol)
For routine use, prepare aliquots and store at -20°C or -80°C. Protect from light and avoid repeated freeze-thaw cycles [2] [3].
The following protocols sequentially add co-solvents to prepare a solution suitable for animal studies. All percentages are volumetric [2] [3].
Protocol 1: Aqueous Solution
Protocol 2: Cyclodextrin-Based Solution
The workflow for preparing these solutions is as follows:
This compound is a multifaceted neuromodulator. Its primary mechanism involves acting as a potent agonist at dopamine D2-like autoreceptors, with affinity in the low nanomolar range, which modulates dopamine release [2] [3] [5]. It also functions as a 5-HT1A receptor agonist and a serotonin (5-HT) reuptake inhibitor, contributing to its proposed antidepressant and anxiolytic effects [2] [5]. These actions underlie its research applications in studying schizophrenia and depression [2] [5].
The following diagram illustrates this multi-target mechanism:
This compound is characterized as a dopaminergic and serotonergic agent. Its complex mechanism of action is a key factor to consider when interpreting experimental results [1].
The table below summarizes its primary biological activities and affinity for various receptors:
| Biological Activity | Receptor Affinity (pKi values) | Additional Mechanisms |
|---|---|---|
| Dopamine D2 autoreceptor agonist [2] [1] [3] | Human D2: 8.55 [2] [3] | Serotonin (5-HT) reuptake inhibitor [2] [1] [3] |
| Affinity for D3, D4 receptors [2] [1] | Human D3: 8.93 [2] [3] | 5-HT1A receptor agonist activity [1] [4] |
| Affinity for 5-HT1 receptors [2] | Human D4: 8.23 [2] [3] | Reported 5-HT2A receptor antagonist [1] |
| Human 5-HT1A: 9.42 [2] [3] | ||
| Human 5-HT1B: 6.00 [2] [3] | ||
| Human 5-HT1D: 7.05 [2] [3] |
This multi-target profile means that experimental outcomes can be influenced by its action at several different receptors simultaneously.
While not specific to roxindole, experimental variability can arise from several areas. The following diagram outlines the main categories to investigate when troubleshooting inconsistent results.
Here are answers to some anticipated frequently asked questions.
Q1: What is the clinical background of this compound? Roxindole was originally developed for the treatment of schizophrenia but was found to have only modest efficacy [1]. During clinical trials, it was unexpectedly discovered to produce potent and rapid antidepressant and anxiolytic effects, leading to its further investigation for major depression [1] [4]. It has also been studied for Parkinson's disease and prolactinoma but has never been marketed [1].
Q2: What is the solubility and recommended storage condition for the compound? this compound is soluble to 50 mM in DMSO with gentle warming [3]. It is recommended to desiccate and store at -20°C to maintain its stability over time [2] [3].
Q3: Is the variability I'm seeing in my cell-based assays unusual? A degree of variability in cell-based drug testing can be inherent, even under highly standardized conditions. One analysis of millions of experiments in the NCI60 screen found profound intra-laboratory data variability, which is considered an intrinsic challenge in this field [5].
When you encounter issues, the following steps can help identify the cause.
| Scenario | Possible Causes | Suggested Actions |
|---|
| Inconsistent biological responses | 1. Complex multi-receptor activity [2] [1]. 2. Inherent biological variability of model system [5]. | 1. Use selective receptor antagonists to isolate pathways. 2. Increase replicate number to account for inherent variability. | | Low compound activity or potency | 1. Compound degradation due to improper storage [2] [3]. 2. Inaccurate concentration during dilution. | 1. Verify storage conditions (-20°C, desiccated) and solution age. 2. Calibrate pipettes and prepare fresh stock solutions. | | High background or non-specific effects in binding assays | Off-target binding at other monoamine receptors [2] [1]. | Validate assay conditions using a known control compound and include appropriate controls for related receptor types (e.g., 5-HT1A, D3). |
The search results could not provide detailed experimental protocols for key assays like receptor binding or uptake inhibition. To build a more comprehensive knowledge base, I suggest you:
The table below summarizes the core characteristics of roxindole and other agonists based on a 1995 review and related clinical studies [1] [2].
| Agonist Name | Primary Mechanism / Receptor Profile | Therapeutic Area & Efficacy (Based on Cited Studies) | Key Differentiating Features / Notes |
|---|
| Roxindole | Dopamine autoreceptor agonist; also inhibits 5-HT uptake and has 5-HT1A agonistic actions. [2] | Schizophrenia: Mild improvement in negative symptoms (e.g., affective flattening, avolition). [1] Major Depression: Demonstrated antidepressant efficacy in open trials, with a remarkably rapid onset of action in some patients. [2] | Multi-receptor profile (dopamine and serotonin) may contribute to its antidepressant effects. [2] | | Pramipexole | Dopamine autoreceptor agonist. [1] | Schizophrenia: Mild improvement in negative symptoms. [1] | Later widely adopted for the treatment of Parkinson's disease. [3] [4] | | Talipexole | Dopamine autoreceptor agonist. [1] | Schizophrenia: Mild improvement in negative symptoms. [1] | — | | OPC-4392 | Dopamine autoreceptor agonist. [1] | Schizophrenia: No significant improvement of positive symptoms. [1] | — | | Terguride | Partial dopamine agonist. [1] | Schizophrenia: No significant improvement of positive symptoms. [1] | — |
For a researcher, understanding the experimental basis for these comparisons is crucial. Here is a breakdown of the key methodologies and findings.
The data in the table above is largely derived from a review of several open and placebo-controlled clinical trials. [1]
A 1993 open clinical trial specifically investigated roxindole for major depression. [2]
The unique profile of roxindole is attributed to its affinity for multiple receptors.
The therapeutic action of these agonists begins at the dopamine autoreceptor. The following diagram illustrates the core signaling pathway they influence.
Dopamine autoreceptors are located on the presynaptic neuron and act as a self-regulating brake on dopamine system activity. When activated, they inhibit dopamine synthesis, release, and neuronal firing. [1] Roxindole and similar agonists mimic dopamine at these autoreceptor sites, enhancing this negative feedback and leading to an overall reduction in dopaminergic activity. This mechanism is particularly targeted in schizophrenia, where a relative excess of dopamine is hypothesized. [1]
Roxindole's action is more complex due to its multi-receptor profile. Its potent effects on the serotonin system (5-HT1A agonism and reuptake inhibition) are considered central to its investigated antidepressant properties. [2]
For your research and development work, please consider the following:
The table below summarizes the key experimental data for this compound's binding affinity and functional efficacy at various human monoaminergic receptors [1].
| Receptor | Affinity (pKi) | Functional Efficacy (pEC₅₀) | Intrinsic Activity (Eₘₐₓ, %) | Functional Role of Roxindole |
|---|---|---|---|---|
| Dopamine D₂ (short) | 8.55 | 7.88 | 10.5% | Weak Partial Agonist / Antagonist |
| Dopamine D₃ | 8.93 | 9.23 | 30.0% | Potent & Selective Partial Agonist |
| Dopamine D₄ (4-repeat) | 8.23 | 7.69 | 35.1% | Partial Agonist |
| Serotonin 5-HT₁ₐ | 9.42 | Not Specified | 59.6% | High-Affinity Partial Agonist |
| Serotonin 5-HT₁в | 6.00 | Not Specified | 27.1% | Weak Agonist |
| Serotonin 5-HT₁ᴅ | 7.05 | Not Specified | 13.7% | Weak Agonist |
Notes: pKi and pEC₅₀ are logarithmic values; a higher number indicates greater potency. Eₘₐₓ is the maximum effect, expressed as a percentage relative to the full native agonist (Dopamine or Serotonin).
The primary data comes from a 1999 study that used recombinant human receptors expressed in cellular systems. Key methodological details are [1]:
Roxindole's profile as a dopamine D₃ and serotonin 5-HT₁ₐ partial agonist is significant for its potential antidepressant and antipsychotic properties [1] [2]. This mechanism is shared by other modern atypical antipsychotics (e.g., aripiprazole, brexpiprazole, cariprazine) which are also D₂/₃ partial agonists with 5-HT₁ₐ activity [3].
The following diagram illustrates Roxindole's primary mechanism of action at the synaptic level, highlighting its key agonist and antagonist effects.
Roxindole's primary mechanism of action at the synaptic level, highlighting its key agonist and antagonist effects.
This compound presents a multi-receptor profile. Its potential antidepressant and antipsychotic effects are likely linked to its preferential activation of dopamine D₃ over D₂ receptors and its substantial partial agonism at 5-HT₁ₐ receptors [1]. Activation of D₃ and 5-HT₁ₐ receptors are both considered promising strategies for developing novel antidepressants with improved efficacy and faster onset of action [4].
The table below compiles the pKi values for roxindole and other agonists at key dopamine receptor subtypes. A higher pKi value indicates a stronger binding affinity.
Comparison of Agonist Affinities at Human Dopamine Receptors [1] [2] [3]
| Agonist Name | D2 Receptor (pKi) | D3 Receptor (pKi) | D4 Receptor (pKi) | 5-HT1A Receptor (pKi) |
|---|---|---|---|---|
| Roxindole | 8.55 [1] | 8.93 [1] | 8.23 [1] | 9.42 [1] |
| Bromocriptine | 8.05 [2] | Information Missing | Information Missing | Information Missing |
| Quinpirole | Information Missing | Information Missing | Information Missing | Negligible activity [1] |
| Aripiprazole | Information Missing | Information Missing | Information Missing | Information Missing |
| Cabergoline | 0.7 (Ki in nM) [2] | 1.5 (Ki in nM) [2] | Information Missing | Information Missing |
| Apomorphine | Information Missing | Information Missing | Information Missing | Information Missing |
| Ropinirole | ~7.4 (pEC50) [2] | ~8.4 (pEC50) [2] | ~6.8 (pEC50) [2] | Information Missing |
The data presented comes from standard receptor binding and functional assays. Here is a breakdown of the key experimental details:
Based on these methodologies, the following diagram outlines the logical workflow for determining a compound's pharmacologic profile:
The table below consolidates the key experimental data available on roxindole's potential as a rapid-onset antidepressant.
| Aspect | Available Data & Experimental Findings | Experimental Methodology | Source & Context |
|---|---|---|---|
| Clinical Onset & Efficacy | 56% mean reduction in HAMD-17 scores after 4 weeks. 7 out of 8 responders showed improvement (≥50% HAMD-17 reduction) within first 2 weeks; 4 patients were "nearly asymptomatic" within 1 week [1]. | Clinical Trial (Open-label): 12 in-patients with major depression (DSM-III-R) were treated with a fixed dosage of 15 mg roxindole per day for 28 days. Efficacy was assessed using the 17-item Hamilton Depression Rating Scale (HAMD-17) [1]. | 1993 Open Clinical Trial: Preliminary evidence; noted as requiring confirmation by double-blind controlled studies [1]. |
| Proposed Mechanism: Dopamine System | Potent agonist of dopamine autoreceptors [2]. Reduced immobility time in the forced swimming test in rats, an effect predictive of antidepressant activity. Repeated administration increased sensitivity to D-amphetamine [2]. | Preclinical Animal Studies: Neuropharmacological profile assessed in rats and mice. Tests included: effects on locomotor activity, antagonism of amphetamine/apomorphine-induced behaviors, and the forced swimming test [2]. | 1996 Preclinical Study: Proposed that roxindole may have antidepressant and antiparkinsonian activity, and should be devoid of extrapyramidal side-effects [2]. |
| Proposed Mechanism: Serotonin System | Inhibits 5-HT (serotonin) uptake and has 5-HT1A agonistic actions [1]. Shows 5-HT2A antagonistic and probable 5-HT1B agonistic activities [3]. | Preclinical Animal Studies: Effects on the 5-hydroxytryptamine (5-HT) system studied in rats and mice. Assays included: 5-HT1A syndrome induction, hypothermia models, and head twitch response [3]. | 1997 Preclinical Study: The complex serotonergic profile may contribute to its overall antidepressant effect [3]. |
When interpreting this data, it is crucial to consider the following limitations and contexts:
The search for rapid-onset treatments has highlighted several mechanisms beyond the monoamine system targeted by roxindole. The diagram below illustrates the key pathways identified in contemporary research, with ketamine's NMDA receptor antagonism being the most prominent validated example.
This diagram highlights that while traditional monoaminergic drugs like SSRIs (and potentially roxindole) work through slow adaptive changes, a primary modern focus for true rapid action is on the glutamate system, which can directly and quickly enhance synaptic connectivity [6].
For research purposes, the most valuable avenues would be:
The core difference lies in their interaction with dopamine D2 receptors, which is the primary pathway implicated in EPS.
| Feature | Roxindole | Haloperidol |
|---|---|---|
| Pharmacological Class | Dopamine autoreceptor agonist; potential antipsychotic and antidepressant [1] | First-generation (typical) antipsychotic [2] |
| Primary Mechanism | Selective agonist at dopamine autoreceptors; modulates dopamine system activity [1] | Potent antagonist at postsynaptic dopamine D2 receptors [2] |
| EPS Potential | Preclinically indicated to be devoid of EPS; antagonizes catalepsy induced by haloperidol [1] | High risk; carries a significant risk of dose-dependent EPS [2] [3] [4] |
| Catalepsy Induction | Does not induce catalepsy [1] | Induces a cataleptic state [5] |
| Key Experimental Findings | Reduced immobility in forced swimming test (suggesting antidepressant activity); antagonized haloperidol-induced catalepsy [1] | Efficacy linked to ~60-80% D2 receptor blockade; causes acute dystonia, akathisia, parkinsonism, and tardive dyskinesia [2] [3] [4] |
The diagram below illustrates the fundamental mechanistic differences that account for their divergent EPS profiles.
Supporting data for the comparison table comes from specific preclinical studies.
A 1996 study investigated roxindole's effects on the dopamine system in rats and mice to profile its neuropharmacological activity [1].
The high EPS potential of haloperidol is well-documented in both animal and human studies.
The experimental data consistently shows that roxindole and haloperidol sit on opposite ends of the EPS risk spectrum due to their distinct mechanisms.